Cas no 2228333-01-3 (4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile)

4-Bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile is a versatile brominated aromatic nitrile compound featuring a hydroxymethylcyclopropyl substituent. Its distinct molecular structure, combining a nitrile group with a bromine atom and a hydroxylated cyclopropyl moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s functional groups offer multiple sites for further derivatization, enabling applications in cross-coupling reactions, cyclopropane ring modifications, and the development of bioactive molecules. Its stability and reactivity under controlled conditions make it suitable for use in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The product is typically characterized by high purity and consistent performance in synthetic workflows.
4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile structure
2228333-01-3 structure
Product Name:4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile
CAS No:2228333-01-3
MF:C11H10BrNO
MW:252.10720205307
CID:5854218
PubChem ID:165647037
Update Time:2025-11-01

4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile
    • 4-bromo-3-[(1-hydroxycyclopropyl)methyl]benzonitrile
    • EN300-1935504
    • 2228333-01-3
    • Inchi: 1S/C11H10BrNO/c12-10-2-1-8(7-13)5-9(10)6-11(14)3-4-11/h1-2,5,14H,3-4,6H2
    • InChI Key: UUTCCBLQDJDQLO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C#N)C=C1CC1(CC1)O

Computed Properties

  • Exact Mass: 250.99458g/mol
  • Monoisotopic Mass: 250.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44Ų

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Additional information on 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile

Recent Advances in the Study of 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile (CAS: 2228333-01-3)

The compound 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile (CAS: 2228333-01-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing provides an overview of the latest studies, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent research has highlighted the unique structural features of 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile, which contribute to its bioactivity. Studies indicate that the compound exhibits promising inhibitory effects on specific enzymatic pathways, making it a candidate for further investigation in targeted therapies. The presence of the bromo and hydroxycyclopropyl groups is believed to enhance its binding affinity to biological targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated the compound's efficacy in vitro. The results demonstrated significant activity against a range of cancer cell lines, with minimal cytotoxicity to normal cells. This selectivity suggests potential for development as an anti-cancer agent, though further in vivo studies are required to confirm these findings.

Another area of interest is the compound's role in modulating inflammatory responses. Preliminary data from a recent preprint suggests that 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile may interfere with key inflammatory mediators, offering a novel approach to treating chronic inflammatory diseases. However, these findings are yet to be peer-reviewed, and additional validation is necessary.

The synthesis of 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile has also seen advancements. A 2022 patent application detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. This development is critical for facilitating further preclinical and clinical studies.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require thorough investigation. Researchers are also exploring structural analogs to enhance its therapeutic profile while minimizing potential side effects.

In conclusion, 4-bromo-3-(1-hydroxycyclopropyl)methylbenzonitrile represents a compelling area of research in chemical biology and drug discovery. Its multifaceted bioactivity and recent synthetic improvements position it as a viable candidate for future therapeutic applications. Continued research efforts will be essential to fully elucidate its potential and translate these findings into clinical benefits.

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